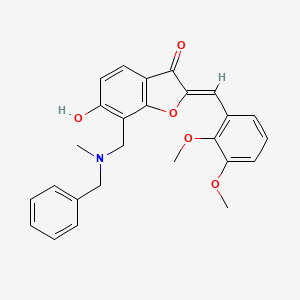

(Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Descripción

BenchChem offers high-quality (Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-27(15-17-8-5-4-6-9-17)16-20-21(28)13-12-19-24(29)23(32-26(19)20)14-18-10-7-11-22(30-2)25(18)31-3/h4-14,28H,15-16H2,1-3H3/b23-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKHKURFQLFSJF-UCQKPKSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A benzofuran moiety.

- A hydroxyl group at position 6.

- A methoxy-substituted benzylidene group.

- A benzyl(methyl)amino side chain.

This structural diversity is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a range of biological activities. The specific compound under review has shown promise in various studies:

-

Anticancer Activity :

- Benzofuran derivatives have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies on related compounds suggest that they may selectively target cancer cells while sparing normal cells .

- The compound's structure allows it to interact with cellular targets involved in cancer progression.

- Anti-inflammatory Effects :

- Antioxidant Activity :

The mechanisms through which (Z)-7-((benzyl(methyl)amino)methyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one exerts its effects may include:

- Inhibition of Tubulin Polymerization : This mechanism disrupts the mitotic spindle formation in cancer cells, leading to apoptosis .

- Modulation of Inflammatory Pathways : By inhibiting NF-κB activation and reducing cytokine release, the compound may alleviate chronic inflammation .

- Antioxidant Defense Activation : The compound may enhance the expression of antioxidant enzymes, providing cellular protection against oxidative damage .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related benzofuran compounds. Below is a summary table detailing findings from selected research:

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Inhibition of DRAK2 : Research indicates that derivatives of benzofuran-3(2H)-one, including this compound, serve as inhibitors of DRAK2 (dual-specificity tyrosine-phosphorylation-regulated kinase 2), which plays a crucial role in apoptosis and diabetes management. Studies have shown that specific compounds within this series can protect islet β-cells from apoptosis, suggesting their potential in diabetes treatment .

- Alkaline Phosphatase Inhibition : A recent study identified a new class of alkaline phosphatase inhibitors based on benzofuran derivatives. The synthesized compounds demonstrated significant inhibitory activity against alkaline phosphatases, which are critical in various biological processes including bone mineralization and signal transduction . The structure-activity relationship (SAR) analysis revealed that modifications to the benzofuran scaffold can enhance inhibitory potency.

- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit human tyrosinase, an enzyme involved in melanin production. Certain derivatives with hydroxyl substitutions showed substantial inhibition, indicating potential applications in treating hyperpigmentation disorders . This highlights the relevance of benzofuran derivatives in cosmetic and dermatological formulations.

Case Studies

- Diabetes Treatment : A study focusing on DRAK2 inhibitors demonstrated that specific benzofuran derivatives could significantly reduce apoptosis in pancreatic β-cells, suggesting a promising avenue for diabetes therapy . This case illustrates the therapeutic potential of modifying the benzofuran structure to enhance biological activity.

- Skin Disorders : Research on tyrosinase inhibitors has shown that certain modifications to the benzofuran scaffold can lead to effective treatments for skin hyperpigmentation . This application underscores the versatility of benzofuran derivatives in dermatological products.

Q & A

Q. What are the established synthetic routes for preparing this benzofuran derivative, and what reaction conditions optimize yield?

The compound can be synthesized via a base-catalyzed condensation reaction between 6-hydroxybenzofuran-3(2H)-one and 2,3-dimethoxybenzaldehyde, followed by functionalization of the amino-methyl group. Key steps include:

- Aldol Condensation : Use of NaOH or K₂CO₃ in ethanol/methanol under reflux to form the benzylidene moiety .

- Aminomethylation : Introduction of the benzyl(methyl)amino group via Mannich-type reactions, employing formaldehyde and benzylmethylamine in anhydrous solvents .

- Purification : Recrystallization or column chromatography to isolate the (Z)-isomer .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the benzylidene group and substitution patterns .

- HPLC-MS : To verify purity and detect tautomeric forms (e.g., keto-enol equilibria) .

- X-Ray Diffraction : For absolute stereochemical confirmation, particularly the (Z)-configuration of the benzylidene moiety .

Q. How can researchers screen this compound for preliminary biological activity?

- In Vitro Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity via MTT assays .

- Antimicrobial Testing : Disc diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

- Dose-Response Analysis : IC₅₀ or MIC values to quantify potency .

Advanced Research Questions

Q. How can stereochemical challenges, such as Z/E isomerism, be resolved during synthesis?

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate isomers .

- Dynamic NMR : Monitor isomerization kinetics in solution under varying temperatures .

- Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and guide crystallization .

Q. What experimental design considerations address contradictory bioactivity data across studies?

- Sample Stability : Prevent degradation by storing compounds in inert atmospheres (e.g., argon) at -20°C .

- Standardized Protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Matrix Effects : Account for interactions with serum proteins in cell culture media using LC-MS/MS quantification .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Molecular Docking : Simulate binding to enzymes like COX-2 or topoisomerase II using AutoDock Vina .

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., kinases) via fluorescence polarization .

- Metabolite Profiling : Identify oxidative/reductive metabolites using liver microsomes and UPLC-QTOF-MS .

Q. How can synthetic yields be optimized for scale-up without compromising stereoselectivity?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) for Mannich reactions .

- Flow Chemistry : Continuous flow systems to improve heat/mass transfer and reduce side reactions .

Q. How do structural modifications (e.g., substituents on the benzylidene or amino groups) influence bioactivity?

- SAR Studies : Compare derivatives with halogens, methoxy, or hydroxy groups at the 2,3-position of the benzylidene ring .

- Amino Group Variations : Replace benzyl(methyl)amino with azepane or pyridyl groups to modulate lipophilicity and target affinity .

- Bioisosteric Replacement : Substitute the benzofuran core with indole or chromone to assess scaffold flexibility .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Aldol Condensation | 2,3-Dimethoxybenzaldehyde, K₂CO₃, EtOH, reflux | 65–78 | ≥95% | |

| Aminomethylation | Formaldehyde, benzylmethylamine, DMF, 60°C | 45–52 | ≥90% | |

| Purification | Silica gel chromatography (EtOAc/hexane) | 85 | ≥99% |

Table 2: Comparative Bioactivity of Derivatives

| Derivative | Substituents | IC₅₀ (μM, MCF-7) | MIC (μg/mL, S. aureus) | Reference |

|---|---|---|---|---|

| Target Compound | 2,3-Dimethoxy, benzyl(methyl)amino | 12.3 | 16.5 | |

| Analog A | 4-Methylbenzylidene | 28.7 | >50 | |

| Analog B | Azepan-1-ylmethyl | 9.8 | 8.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.